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molecular formula C12H16ClN3O2 B8490201 Methyl 2-chloro-6-(cyclohexylamino)pyrimidine-4-carboxylate

Methyl 2-chloro-6-(cyclohexylamino)pyrimidine-4-carboxylate

Cat. No. B8490201
M. Wt: 269.73 g/mol
InChI Key: FNGNZHCGMTYLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150519B2

Procedure details

A mixture of methyl 2-chloro-6-(cyclohexylamino)pyrimidine-4-carboxylate (Intermediate 1, 9.20 g; 34.1 mmol), triethylamine (14.3 mL; 102 mmol) and palladium on charcoal (750 mg) in EtOH (1 L) was stirred at RT under an atmosphere of hydrogen for 16 hours. The reaction mixture was filtered through celite and the solvent was evaporated in vacuo to give a mixture of methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate and ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate. This crude was dissolved in a mixture of THF/EtOH/H2O (3/2/1, 1 L) and treated with an aqueous lithium hydroxide solution (1N, 102 mmol). After 1 hour, the organic solvents were evaporated in vacuo and water was added. The aqueous layer was washed with DCM (200 mL), then acidified to pH 4 by addition of an HCl solution (1N). The aqueous layer was evaporated to reduce the volume by 30-50%. A white solid appeared and was filtered to afford the title compound as a white solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
102 mmol
Type
reactant
Reaction Step Three
Name
THF EtOH H2O
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[CH:5]=[C:4]([NH:12][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[N:3]=1.C(N(CC)CC)C.C1(NC2N=CN=C(C(OC)=O)C=2)CCCCC1.C1(NC2N=CN=C(C(OCC)=O)C=2)CCCCC1.[OH-].[Li+]>[Pd].CCO.C1COCC1.CCO.O>[CH:13]1([NH:12][C:4]2[N:3]=[CH:2][N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=2)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]1 |f:4.5,8.9.10|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)NC1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)NC1CCCCC1
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
750 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Step Two
Name
methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC1=CC(=NC=N1)C(=O)OC
Name
ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC1=CC(=NC=N1)C(=O)OCC
Step Three
Name
Quantity
102 mmol
Type
reactant
Smiles
[OH-].[Li+]
Step Four
Name
THF EtOH H2O
Quantity
1 L
Type
solvent
Smiles
C1CCOC1.CCO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under an atmosphere of hydrogen for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic solvents were evaporated in vacuo and water
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The aqueous layer was washed with DCM (200 mL)
ADDITION
Type
ADDITION
Details
acidified to pH 4 by addition of an HCl solution (1N)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(CCCCC1)NC1=CC(=NC=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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